methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate
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Overview
Description
METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of isothiochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE typically involves the condensation of 2-formylbenzoic acids with rhodanine, followed by recyclization in a basic medium . This method is advantageous due to its efficiency and the availability of starting materials. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques like crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDO: Shares a similar core structure but with different functional groups.
DIMETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDO)TEREPHTHALATE: Another related compound with distinct properties and applications.
Uniqueness
METHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13NO4S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13NO4S/c1-23-17(21)13-8-4-5-9-14(13)19-16(20)15-10-11-6-2-3-7-12(11)18(22)24-15/h2-10H,1H3,(H,19,20) |
InChI Key |
OPDIUTXTHMQPIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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